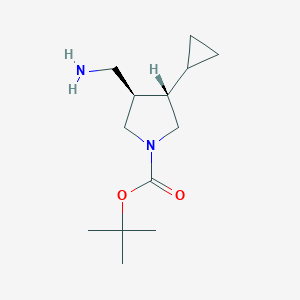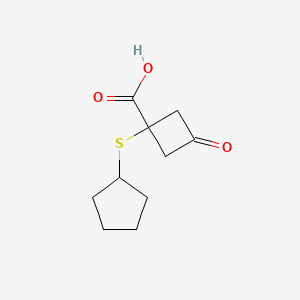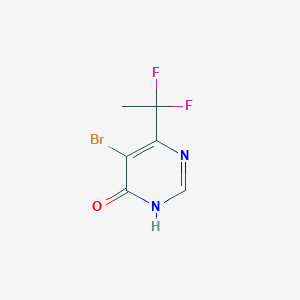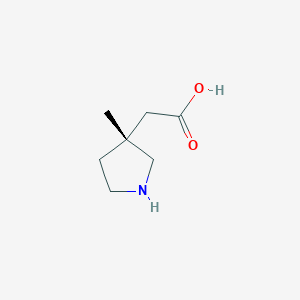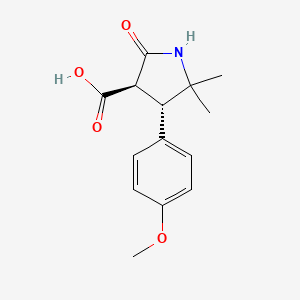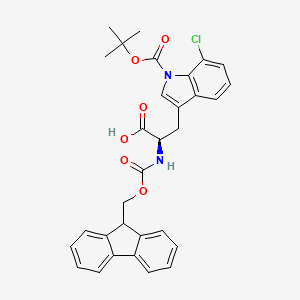
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid is a complex organic compound that features a combination of fluorenyl, indole, and propanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of Amino Groups: The amino groups are protected using fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
Formation of Indole Derivative: The indole derivative is synthesized through a series of reactions involving chlorination and subsequent protection.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA.
Deprotection: The final step involves the removal of the protecting groups under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC or DMP to introduce carbonyl functionalities.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the chloro group of the indole moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to mimic certain amino acid residues. It can also be used in the development of peptide-based drugs.
Medicine
In medicinal chemistry, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used in the design and synthesis of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid can be used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorenyl and propanoic acid groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid: Similar structure but lacks the chloro group.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)propanoic acid: Similar structure but with the chloro group at a different position.
Uniqueness
The presence of the chloro group at the 7-position of the indole moiety in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid makes it unique. This specific substitution pattern can influence the compound’s reactivity and binding properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H29ClN2O6 |
|---|---|
Molecular Weight |
561.0 g/mol |
IUPAC Name |
(2R)-3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C31H29ClN2O6/c1-31(2,3)40-30(38)34-16-18(19-13-8-14-25(32)27(19)34)15-26(28(35)36)33-29(37)39-17-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-14,16,24,26H,15,17H2,1-3H3,(H,33,37)(H,35,36)/t26-/m1/s1 |
InChI Key |
CGPBVZDUOZWENA-AREMUKBSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


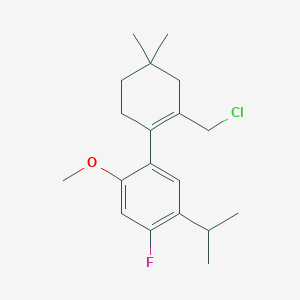
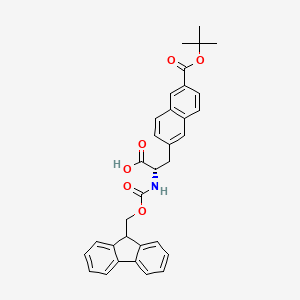
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B13339150.png)

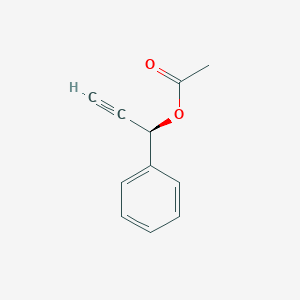
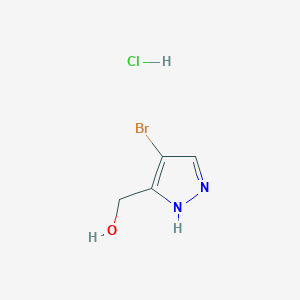
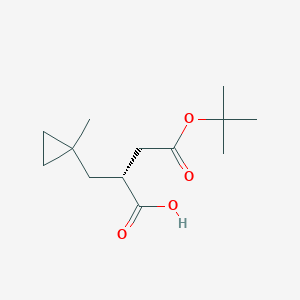
![Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B13339182.png)
